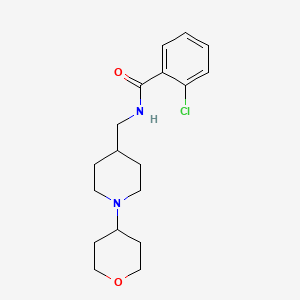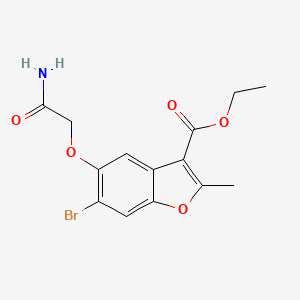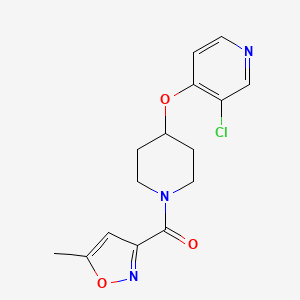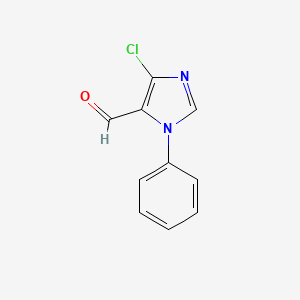
2-(3,4-dimethoxyphenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tetrahydropyran ring, which is a saturated six-membered ring with one oxygen atom . It also has a phenylthio group attached to the tetrahydropyran ring, and a 3,4-dimethoxyphenyl group attached to an acetamide group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydropyran ring could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Oxidative Radical Cyclization Reactions
One study discusses the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2, leading to the formation of tetrahydroindol-2-one and further cyclization to give 4-acetoxyerythrinane. This process highlights the compound's role in synthesizing complex erythrinane structures, which are significant in natural product synthesis and pharmaceutical research. This method was also applied to a formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, indicating its potential in alkaloid synthesis (Shiho Chikaoka et al., 2003).
Coordination Complexes and Antioxidant Activity
Another study focuses on pyrazole-acetamide derivatives used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, showcasing the potential application of such compounds in developing antioxidant agents (K. Chkirate et al., 2019).
Crystal Structure and Characterization
The synthesis, crystal structure, and characterization of related acetamide compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, have been reported. These studies are crucial for understanding the molecular and crystallographic properties of acetamide derivatives, which can inform their potential applications in material science and molecular engineering (P. Nayak et al., 2014).
Antimicrobial Agents
Research on new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents shows the application of acetamide compounds in developing new antimicrobial agents. These compounds were tested against various microorganisms, indicating their potential in antimicrobial therapy (H. M. Aly et al., 2011).
Hepatoprotection Studies
A study on the hepatoprotective activity of a chloroacetamide derivative against experimentally induced liver injury in rats suggests the potential therapeutic applications of acetamide derivatives in protecting against liver damage (B. Tripathi et al., 2003).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-25-19-9-8-17(14-20(19)26-2)15-21(24)23-16-22(10-12-27-13-11-22)28-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUCTIHWZYDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)
![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2439534.png)








![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)

